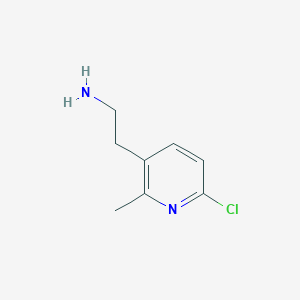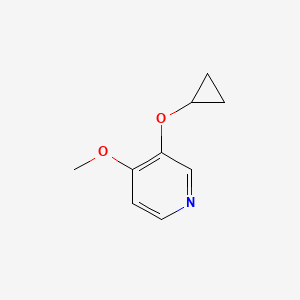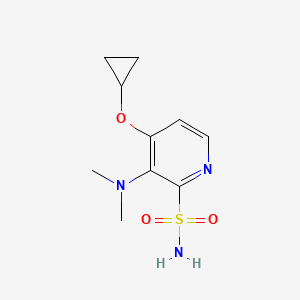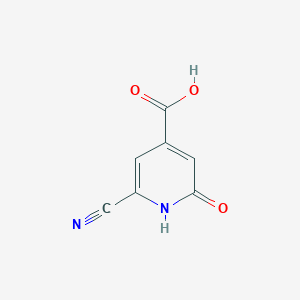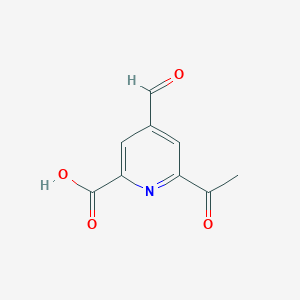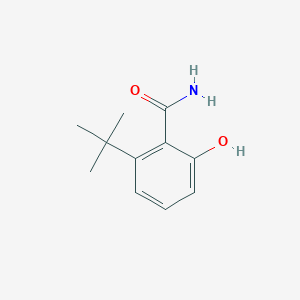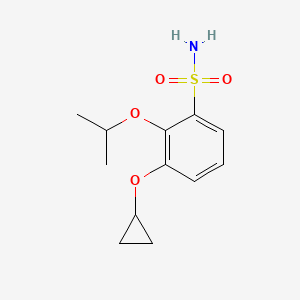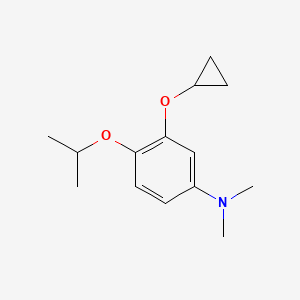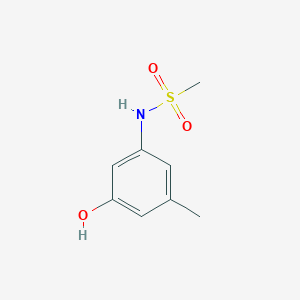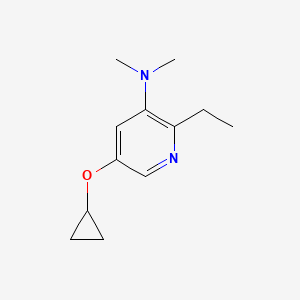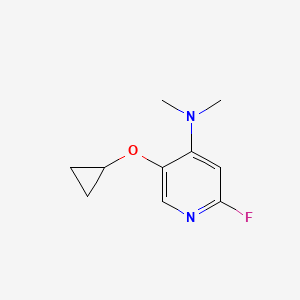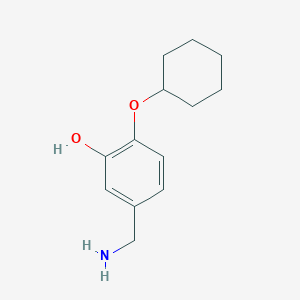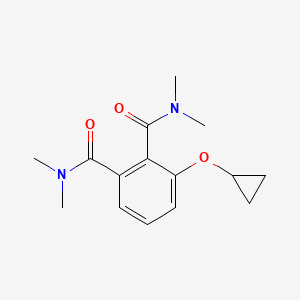
3-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide is a chemical compound with the molecular formula C14H18N2O3 It is known for its unique structure, which includes a cyclopropoxy group attached to a phthalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide typically involves the reaction of phthalic anhydride with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The final product is typically purified using techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The compound’s unique structure allows it to fit into binding pockets of target proteins, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopropoxy-N1,N1,N2-trimethylphthalamide
- 3-Cyclopropoxy-N1,N1-dimethylphthalamide
- 3-Cyclopropoxy-N1,N2-dimethylphthalamide
Uniqueness
3-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide is unique due to its tetramethyl substitution pattern, which imparts distinct chemical and physical properties. This substitution pattern enhances its stability and reactivity compared to similar compounds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H20N2O3 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-1-N,1-N,2-N,2-N-tetramethylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C15H20N2O3/c1-16(2)14(18)11-6-5-7-12(20-10-8-9-10)13(11)15(19)17(3)4/h5-7,10H,8-9H2,1-4H3 |
Clave InChI |
NALJISCDHFEKTQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C(=CC=C1)OC2CC2)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



